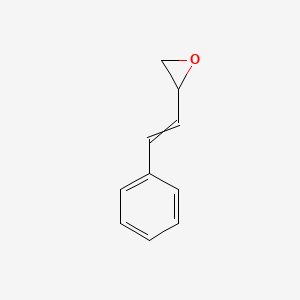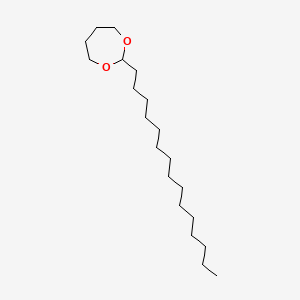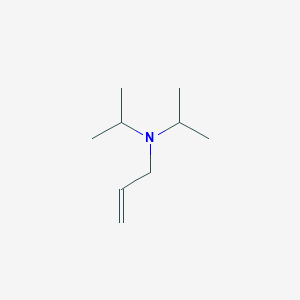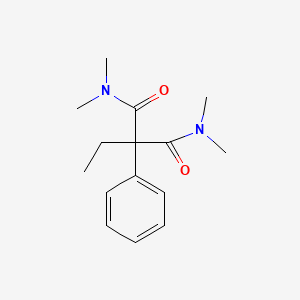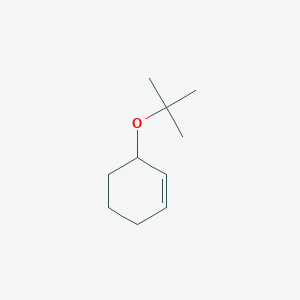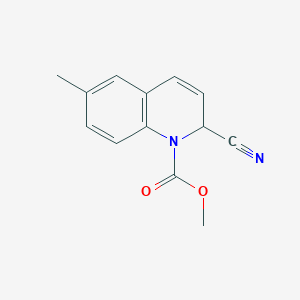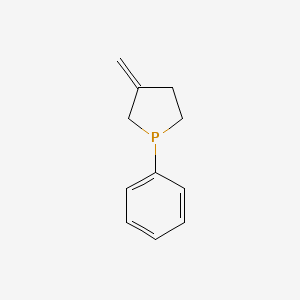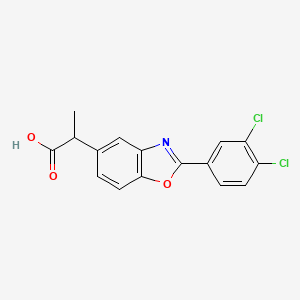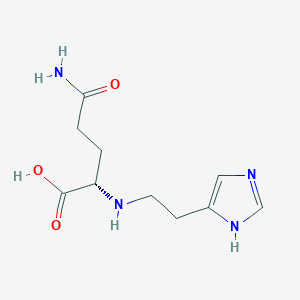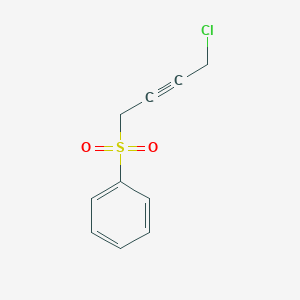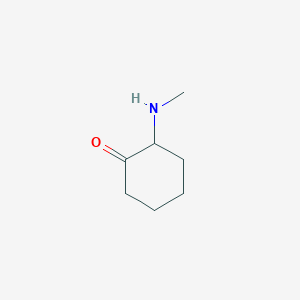
Cyclohexanone, 2-(methylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)cyclohexan-1-one is a chemical compound that has garnered significant attention due to its diverse applications in various fields, including medicine, chemistry, and industry. This compound is known for its unique structure and properties, which make it a valuable subject of study and application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)cyclohexan-1-one typically involves multiple steps. One common method starts with cyclohexanone, which reacts with 2-chlorophenyl magnesium bromide to form an intermediate compound. This intermediate undergoes dehydration in the presence of an acidic ionic liquid, such as 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate, to yield 1-(2-chlorophenyl)-cyclohexene. The synthesized alkene is then oxidized using potassium permanganate to produce a hydroxy ketone intermediate. This intermediate is further reacted with methylamine, followed by a rearrangement of the obtained imine at elevated temperatures to finally produce 2-(methylamino)cyclohexan-1-one .
Industrial Production Methods
Industrial production methods for 2-(methylamino)cyclohexan-1-one often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and minimizing the use of toxic reagents and harsh conditions. For instance, the use of non-toxic bromine alternatives and safer dehydration agents are preferred in industrial settings .
化学反応の分析
Types of Reactions
2-(Methylamino)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different intermediates, such as hydroxy ketones.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, methylamine for imination, and various Grignard reagents for forming intermediates. Reaction conditions often involve controlled temperatures and the use of acidic or basic catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include hydroxy ketones, imines, and substituted cyclohexanones. These products are often characterized using techniques such as NMR and IR spectroscopy to confirm their structures .
科学的研究の応用
2-(Methylamino)cyclohexan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It has applications in the development of anesthetics and antidepressants.
作用機序
The mechanism of action of 2-(methylamino)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, ketamine, a derivative of this compound, acts as an antagonist at NMDA (N-methyl-D-aspartate) receptors. This interaction is believed to underlie its anesthetic and antidepressant effects. The compound’s ability to modulate neurotransmitter systems, including glutamate and monoamines, contributes to its diverse pharmacological effects .
類似化合物との比較
2-(Methylamino)cyclohexan-1-one can be compared with other similar compounds, such as:
2-(2-chlorophenyl)-2-(methylamino)-cyclohexan-1-one (Ketamine): Known for its anesthetic and antidepressant properties.
2-(2-fluorophenyl)-2-(methylamino)-cyclohexan-1-one (2-FDCK): A fluorinated analog of ketamine with similar dissociative effects.
2-(Methylamino)-2-(o-tolyl)cyclohexan-1-one:
These compounds share structural similarities but differ in their pharmacological profiles and specific applications, highlighting the uniqueness of 2-(methylamino)cyclohexan-1-one in various contexts.
特性
IUPAC Name |
2-(methylamino)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-6-4-2-3-5-7(6)9/h6,8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXRVGSVNXASAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398710 |
Source


|
| Record name | Cyclohexanone, 2-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53121-35-0 |
Source


|
| Record name | Cyclohexanone, 2-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate](/img/structure/B14651786.png)


